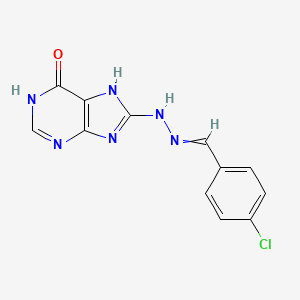![molecular formula C19H23N3O B6082677 N-methyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B6082677.png)
N-methyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide, also known as MPMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamides and has been found to possess various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-methyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide is not fully understood. However, it has been found to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It also modulates the activity of the glutamate system, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which are neurotransmitters involved in mood regulation. It also increases the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has several advantages for lab experiments. It is readily available and easy to synthesize. It has also been extensively studied, and its pharmacological properties are well-known. However, it has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of N-methyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide. One potential direction is the development of new derivatives of this compound with improved pharmacological properties. Another direction is the study of the potential use of this compound in the treatment of other neurological disorders such as schizophrenia and bipolar disorder. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It possesses various pharmacological properties and has been found to have potential use in the treatment of neurological disorders. Further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of N-methyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide involves the reaction of N-methyl-4-aminobenzamide with benzyl chloride and phenylpiperazine in the presence of a base. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-methyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to possess various pharmacological properties such as antipsychotic, anxiolytic, and antidepressant effects. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-methyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-20-19(23)17-9-7-16(8-10-17)15-21-11-13-22(14-12-21)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQZNDCDDPSDJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(2-thienyl)butanamide](/img/structure/B6082594.png)
![1-(2-chlorobenzyl)-N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6082618.png)
![3-[(3-methoxyphenoxy)methyl]-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B6082621.png)
![{4-oxo-2-[(2,4,5-trimethoxybenzylidene)hydrazono]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6082627.png)
![1-(cyclopropylmethyl)-3-hydroxy-3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]methyl}-2-piperidinone](/img/structure/B6082646.png)
![5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6082656.png)

![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B6082670.png)
![N-(4-bromophenyl)-4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B6082680.png)
![4-(2,3-dimethoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6082687.png)
![3-methyl-4-(4-methylphenyl)-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6082693.png)
![methyl N-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]-3-methoxybenzyl}-N-methylglycinate](/img/structure/B6082694.png)

